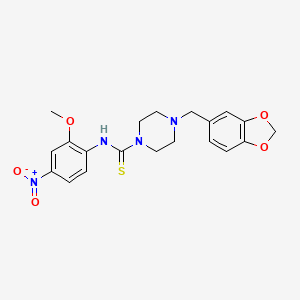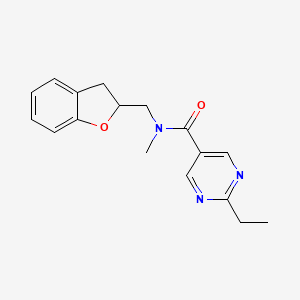![molecular formula C22H23NO3 B4131789 4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B4131789.png)
4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine
Descripción general
Descripción
4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine, also known as FNaM, is a synthetic compound that has been used extensively in scientific research. This compound has a unique molecular structure that makes it an ideal candidate for use in various biochemical and physiological studies. In
Mecanismo De Acción
4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine acts as a fluorescent probe by binding to hydrophobic regions of proteins and lipids. It has been shown to bind to the hydrophobic pockets of proteins such as bovine serum albumin and human serum albumin. 4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine has also been used to study the transport of molecules across the membrane. It has been shown to accumulate in the lipid bilayer of the membrane and can be used to monitor the transport of molecules across the membrane.
Biochemical and Physiological Effects:
4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine has been shown to have minimal toxicity and does not affect cell viability. It has been used as a tool to study the binding of molecules to proteins and lipids. 4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine has been shown to have a high binding affinity for hydrophobic regions of proteins and lipids. It has also been used to study the membrane transport of molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine has several advantages for use in lab experiments. It has a unique molecular structure that makes it an ideal candidate for use in various biochemical and physiological studies. It has minimal toxicity and does not affect cell viability. 4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine has a high binding affinity for hydrophobic regions of proteins and lipids. However, 4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine has some limitations. It is a synthetic compound and may not accurately represent the behavior of natural compounds. 4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine is also limited in its use in live-cell imaging studies due to its fluorescence properties.
Direcciones Futuras
There are several future directions for research related to 4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine. It can be used as a tool to study the binding of molecules to proteins and lipids. 4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine can be used to study the transport of molecules across the membrane. Future research can explore the use of 4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine in live-cell imaging studies. 4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine can also be used in drug development studies to study the binding of drugs to proteins and lipids. Overall, 4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine has the potential to be a valuable tool in various scientific research studies.
Aplicaciones Científicas De Investigación
4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine has been used in various scientific research studies due to its unique molecular structure. It has been used as a fluorescent probe to study the binding of molecules to proteins and lipids. It has also been used as a tool to study the membrane transport of molecules. 4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine has been used in studies related to cancer, neurodegenerative diseases, and drug development.
Propiedades
IUPAC Name |
3-(furan-2-yl)-1-[2-(naphthalen-1-ylmethyl)morpholin-4-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-22(11-10-19-8-4-13-25-19)23-12-14-26-20(16-23)15-18-7-3-6-17-5-1-2-9-21(17)18/h1-9,13,20H,10-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPNNKHMLHDTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC=CO2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4131715.png)
![N~2~-benzyl-N~4~-[2-(methoxycarbonyl)phenyl]asparagine](/img/structure/B4131740.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4131746.png)
![N-benzyl-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4131750.png)

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4131766.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4131771.png)
![1-(diphenylmethyl)-4-[(2-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4131784.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4131794.png)

![ethyl 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4131811.png)
![N-1,3-benzodioxol-5-yl-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4131818.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4131821.png)